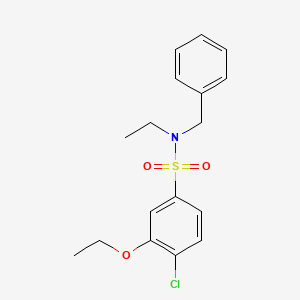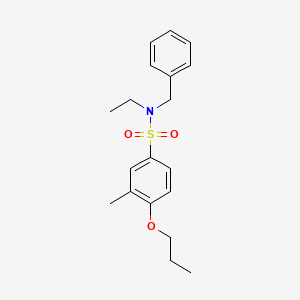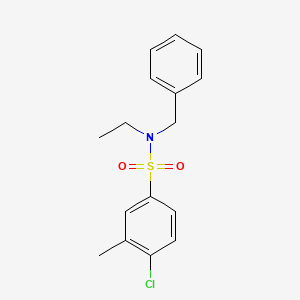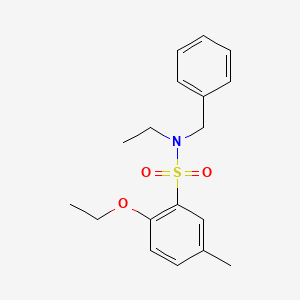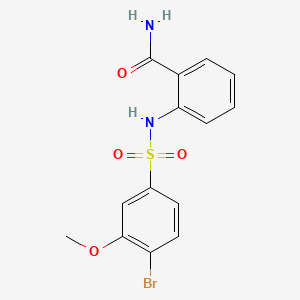
Cerium136
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cerium-136 is a naturally occurring isotope of cerium, a rare-earth metal. Cerium is the most abundant of the rare-earth elements and is found in minerals such as bastnasite and monazite. Cerium-136 has an atomic number of 58 and a mass number of 136, with 58 protons and 78 neutrons in its nucleus. It is a stable isotope and constitutes about 0.19% of naturally occurring cerium .
Vorbereitungsmethoden
Cerium-136 can be prepared through various synthetic routes. One common method involves the reduction of cerium(IV) oxide (CeO2) using a suitable reducing agent such as hydrogen gas at high temperatures. Another method is the electrolysis of cerium(III) chloride (CeCl3) in a molten salt medium. Industrial production of cerium typically involves the extraction of cerium from its ores, followed by purification and separation processes .
Analyse Chemischer Reaktionen
Cerium-136, like other cerium isotopes, undergoes various chemical reactions. It readily reacts with oxygen to form cerium(IV) oxide (CeO2), a process known as oxidation. Cerium can also undergo reduction reactions, where cerium(IV) is reduced to cerium(III) using reducing agents such as hydrogen or carbon monoxide. Additionally, cerium can participate in substitution reactions, where cerium atoms replace other metal atoms in compounds. Common reagents used in these reactions include acids, bases, and other metal salts. Major products formed from these reactions include cerium oxides, cerium halides, and cerium nitrates .
Wissenschaftliche Forschungsanwendungen
Cerium-136 has a wide range of scientific research applications. In chemistry, cerium compounds are used as catalysts in various reactions, including oxidation and hydrogenation processes. In biology and medicine, cerium oxide nanoparticles are studied for their antioxidant properties and potential therapeutic applications, such as in the treatment of neurodegenerative diseases and cancer. In industry, cerium is used in the production of glass and ceramics, as well as in the manufacturing of catalytic converters for automobiles .
Wirkmechanismus
The mechanism of action of cerium-136 and its compounds is primarily based on their redox properties. Cerium can exist in both +3 and +4 oxidation states, allowing it to participate in redox reactions. In biological systems, cerium oxide nanoparticles can scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. This antioxidant activity is attributed to the reversible conversion between cerium(III) and cerium(IV) states, which helps neutralize ROS and prevent cellular damage .
Vergleich Mit ähnlichen Verbindungen
Cerium-136 can be compared with other cerium isotopes, such as cerium-138, cerium-140, and cerium-142. While all these isotopes share similar chemical properties, cerium-136 is unique due to its specific neutron number and stable nature. Other similar compounds include lanthanide elements like lanthanum, praseodymium, and neodymium, which also exhibit similar chemical behaviors but differ in their atomic structures and specific applications .
Eigenschaften
CAS-Nummer |
15758-67-5 |
|---|---|
Molekularformel |
C8H17NO |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


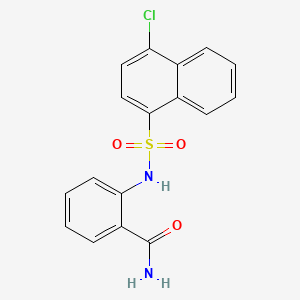
![Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-3-[(2R)-2-[(1R)-4-methyl-3-cyclohexen-1-yl]propyl]-](/img/structure/B1173867.png)

